molecular formula C17H12N2O4S B2361102 methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate CAS No. 1207022-98-7

methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Cat. No. B2361102
CAS RN: 1207022-98-7
M. Wt: 340.35
InChI Key: GPOGODKNBQEGKQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis Applications Cyano(ethoxycarbonothioylthio)methyl benzoate has been highlighted for its utility as a one-carbon radical equivalent, facilitating the introduction of an acyl unit via xanthate transfer radical addition to olefins. This method enables the elaboration of the corresponding adducts, demonstrating a unique application in organic synthesis, including a rare 1,5-nitrile translocation phenomenon (Bagal, de Greef, & Zard, 2006).

Photophysical Properties Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, including those with methoxy and cyano groups, has revealed significant insights into their photophysical properties. The introduction of these groups influences luminescence properties based on the substituted group, enhancing quantum yields and exhibiting unique solvatochromic effects, relevant for applications in luminescent materials and optical devices (Kim et al., 2021).

Crystal Engineering The study of methyl 2-(carbazol-9-yl)benzoate under high pressure has shown the potential of using pressure as a tool in crystal engineering. This substance undergoes a phase transition from a structure with a high asymmetric unit count to a more simplified form, illustrating the impact of molecular conformation and packing efficiency at high pressures on crystal structures (Johnstone et al., 2010).

properties

IUPAC Name

methyl 3-(2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-23-17(20)12-5-4-6-13(9-12)19-11-14(10-18)24(21,22)16-8-3-2-7-15(16)19/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOGODKNBQEGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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